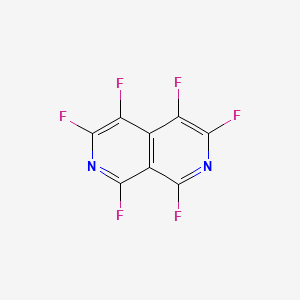

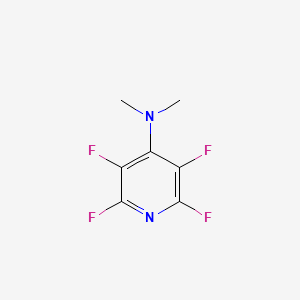

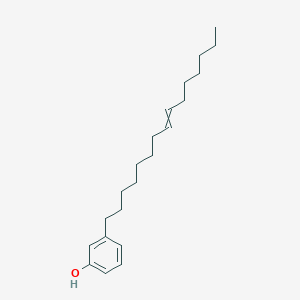

![molecular formula C6H13NO4 B1595205 n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide CAS No. 7534-51-2](/img/structure/B1595205.png)

n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide

Übersicht

Beschreibung

This compound, also known as N-acetyldopamine or NADA, is a naturally occurring catecholamine and a derivative. It has been used in various studies, including those related to Parkinson’s disease .

Synthesis Analysis

The synthesis and characterization of this compound have been reported in several studies. For instance, it was synthesized and characterized as a potent free radical neutralizing agent, exhibiting activity both in vitro and in cells . It was found to bind Fe2+ with high selectivity and Fe3+ with somewhat lower affinity .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved information, it has been noted for its antioxidant properties . It acts as an antioxidant agent, as revealed by voltammetric measurements and high-resolution respirometry analysis .Wissenschaftliche Forschungsanwendungen

Neuroprotection in Neurodegenerative Diseases

This compound, also known as CT51, has shown potential in the treatment of neurodegenerative diseases such as Parkinson’s and Alzheimer’s. It exhibits potent free radical neutralizing activity both in vitro and in cells . It binds Fe 2+ with high selectivity and Fe 3+ with somewhat lower affinity, which is important in preventing hydroxyl radical production resulting from the Fenton-Haber-Weiss cycle .

Protection Against Mitochondrial Toxins

CT51 has demonstrated neuroprotective potential against the mitochondrial toxin 1-methyl-4-phenylpyridinium (MPP+), which mimics PD-related neuropathology . CT51 significantly restored somatic cell viability and neurite processes, preserving neural function and circuitry against PD-related damage .

Antioxidant Agent

CT51 acts as an antioxidant agent, protecting against lipid peroxidation and reducing the sustained calcium release induced by an agonist of ryanodine receptor-calcium channels . This antioxidant property is beneficial in diseases with significant oxidative stress .

Iron Chelation

CT51 has been revealed as an effective iron chelator that preferentially partitions to mitochondria . This property is particularly useful in conditions where iron dyshomeostasis affects neuronal cells, such as in Parkinson’s disease .

ATP Assays

The compound has been found to be effective in ATP assays using firefly luciferase . It is used in the tricine buffer at 25 mmol/L, which was found to be the most effective buffer among the ten tested for ATP assays .

Scavenger of Hydroxyl Radicals

Tricine, a derivative of this compound, has been found to be an effective scavenger of hydroxyl radicals . This property is particularly useful in studies of radiation-induced membrane damage .

Wirkmechanismus

Target of Action

N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide, also known as Tricine, is primarily used as a biological buffer in enzyme assays, electrophoresis, and cell culture research . It doesn’t have a specific biological target but rather provides a stable environment for biochemical reactions to occur .

Mode of Action

Tricine has a higher negative charge compared to glycine, which enables it to migrate more rapidly . Its high ionic strength causes more ion movement and less protein movement, resulting in the separation of low molecular weight proteins in lower percent acrylamide gels .

Biochemical Pathways

Tricine is commonly used in electrophoresis, a method used to separate proteins based on their size . It’s efficient in the separation of proteins ranging from 1 to 100 kDa through electrophoresis . It’s also used in ATP assays using firefly luciferase .

Result of Action

The main result of Tricine’s action is the successful separation of proteins in electrophoresis, particularly those of low molecular weight . It also enhances the effectiveness of ATP assays using firefly luciferase .

Action Environment

Tricine is a zwitterionic amino acid that has a pKa1 value of 2.3 at 25 °C, while its pKa2 at 20 °C is 8.15 . Its useful buffering range of pH is 7.4-8.8 . This makes it suitable for use in a variety of biochemical reactions that require a stable pH. Environmental factors such as temperature and pH can influence its buffering capacity .

Eigenschaften

IUPAC Name |

N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c1-5(11)7-6(2-8,3-9)4-10/h8-10H,2-4H2,1H3,(H,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAAIGKMNGHHHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70301278 | |

| Record name | n-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide | |

CAS RN |

7534-51-2 | |

| Record name | NSC142169 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.